N-[4-(cyanomethyl)phenyl]propanamide
Description
N-[4-(Cyanomethyl)phenyl]propanamide is a propanamide derivative featuring a phenyl ring substituted with a cyanomethyl (-CH₂CN) group at the para position. This compound is structurally characterized by a propanamide (CH₂CH₂CONH-) moiety attached to the aromatic ring.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14)13-10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJQCQGIUXEFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Hydroxyphenyl)propanamide
- Structure : Propanamide attached to a phenyl ring with a hydroxyl (-OH) group at the para position.
- Properties: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, reducing LogP compared to cyanomethyl derivatives. This compound is recognized as an impurity in acetaminophen synthesis and lacks the cyanomethyl group’s electron-withdrawing effects .
- Key Difference: Lower lipophilicity (LogP ~1.5 estimated) compared to N-[4-(cyanomethyl)phenyl]propanamide (estimated LogP ~2.5), impacting membrane permeability.
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide
- Structure: Propanamide linked to a phenyl ring with a sulfonyl (-SO₂-) bridge connecting to a second phenyl group bearing an acetylamino (-NHCOCH₃) group.
- This structure is associated with enhanced thermal stability and possible sulfonamide-based biological activity .
- Key Difference: Increased molecular weight (346.40 g/mol) and complexity compared to the simpler cyanomethyl analog.
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- Structure : Propanamide with a boronate ester substituent on the phenyl ring.
- Properties: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry. Its LogP is likely lower than cyanomethyl derivatives due to the polar boronate group .
- Key Difference : Functional utility in organic synthesis rather than direct pharmacological applications.
Heterocyclic and Pharmacologically Active Analogs
Anti-Inflammatory Thiazole Derivatives
- Example: N-(4-(cyanomethyl)thiazol-4-yl)phenylpropanamide derivatives ().
- The cyanomethyl group on the thiazole may modulate electron distribution, affecting binding to cyclooxygenase (COX) enzymes .
- Key Difference : Heterocyclic integration broadens biological activity compared to purely aromatic propanamides.
Fentanyl Analogs
- Example : N-[1-[2-(4-Hydroxyphenyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (4'-Hydroxyfentanyl).
- Properties : A complex opioid analog with a propanamide group, piperidine, and hydroxyphenyl substituents. It exhibits high analgesic potency via µ-opioid receptor binding but carries significant toxicity risks .
- Key Difference: Structural complexity and opioid activity contrast with the simpler, non-opioid this compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Cyanomethyl vs.
- Sulfonyl-Linked Derivatives: Compounds like N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide demonstrate how sulfonyl groups can stabilize molecular interactions in protein-binding pockets, a trait absent in the target compound .
- Pharmacological Context: While fentanyl analogs (e.g., 4'-Hydroxyfentanyl) highlight propanamide’s role in opioid design, the target compound’s simpler structure suggests non-opioid applications, possibly in inflammation or enzyme inhibition .
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